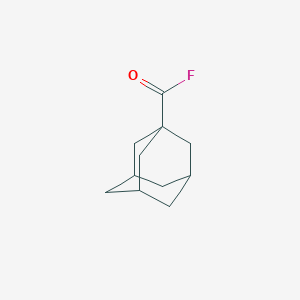

Adamantane-1-carbonyl fluoride

Description

Structure

3D Structure

Properties

CAS No. |

10405-61-5 |

|---|---|

Molecular Formula |

C11H15FO |

Molecular Weight |

182.23 g/mol |

IUPAC Name |

adamantane-1-carbonyl fluoride |

InChI |

InChI=1S/C11H15FO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 |

InChI Key |

RGDWWJZTKRRCIM-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)F |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)F |

Synonyms |

Tricyclo[3.3.1.13,7]decane-1-carbonyl fluoride (9CI) |

Origin of Product |

United States |

The Significance of Adamantane Scaffolds in Chemical Research

The adamantane (B196018) moiety, a rigid and symmetrical tricyclic hydrocarbon, has captivated chemists for its distinct three-dimensional structure. tesisenred.netwikipedia.org This diamondoid cage provides a robust and predictable framework, influencing the physical and chemical properties of molecules into which it is incorporated. tesisenred.netpublish.csiro.au

In medicinal chemistry, the lipophilic nature of the adamantane scaffold is often exploited to enhance the ability of a drug to penetrate biological membranes. researchgate.net Its rigid structure can also serve to orient functional groups in a precise manner, which can lead to optimized potency and selectivity for a specific biological target. publish.csiro.au Furthermore, the bulky nature of the adamantane group can shield nearby functional groups from metabolic degradation, thereby increasing the stability and half-life of a drug. publish.csiro.au The incorporation of adamantane has been a successful strategy in the development of drugs for a wide range of diseases, including viral infections and neurodegenerative disorders. publish.csiro.auresearchgate.net

Beyond pharmaceuticals, adamantane derivatives are utilized in materials science. Their rigid structure can be used as a scaffold to construct well-defined nanoscale architectures and to enhance the thermal and mechanical properties of polymers. wikipedia.orgrsc.org

Acyl Fluorides As Activated Carboxylic Acid Derivatives

Acyl fluorides, including adamantane-1-carbonyl fluoride (B91410), are a class of activated carboxylic acid derivatives that have gained significant traction in organic synthesis. thieme-connect.comcas.cn They offer a unique balance of stability and reactivity, making them superior to other acyl halides in many applications. cas.cnnih.gov The strong carbon-fluorine bond renders them less susceptible to hydrolysis, making them easier to handle compared to their more reactive acyl chloride counterparts. nih.govbeilstein-journals.org

The preparation of acyl fluorides can be achieved through several methods, most commonly by the deoxyfluorination of carboxylic acids using various fluorinating reagents. thieme-connect.comcas.cn For instance, adamantane-1-carbonyl fluoride can be synthesized from adamantane-1-carboxylic acid using reagents like (Me4N)SCF3 or CpFluor. cas.cnamazonaws.com Another route involves the reaction of 1-adamantanecarbonyl chloride with a fluoride source. nih.gov

The reactivity of acyl fluorides allows them to participate in a wide array of chemical transformations. They are versatile acylation reagents, reacting with nucleophiles to form esters, amides, and other carbonyl compounds. nih.govbeilstein-journals.org Notably, these reactions often proceed with fewer side reactions and less racemization at adjacent stereocenters compared to those involving acyl chlorides. beilstein-journals.org

Scope and Research Trajectories for Adamantane 1 Carbonyl Fluoride

Direct Synthesis from Adamantane-1-carboxylic Acid

The most direct route to adamantane-1-carbonyl fluoride involves the deoxyfluorination of adamantane-1-carboxylic acid. Several modern fluorinating reagents and protocols have been developed to achieve this transformation efficiently under mild conditions.

A notable method for converting carboxylic acids into acyl fluorides involves the use of triphosgene (B27547) in conjunction with an inexpensive fluoride source like potassium fluoride (KF). nih.gov This protocol is distinguished by its high efficiency, excellent product purity, and broad applicability to a diverse range of substrates, including those with complex functional groups. nih.gov

The key to this transformation is the in situ generation of reactive fluorinating agents. Analysis by ¹⁹F NMR spectroscopy has shown that triphosgene reacts with potassium fluoride to produce fluorophosgene and chlorofluorophosgene. nih.gov These intermediates are the active species that react with the carboxylic acid to yield the final acyl fluoride product. The protocol demonstrates excellent functional group tolerance and is scalable, making it suitable for both laboratory and potential industrial applications. nih.gov

Table 1: Triphosgene/KF Mediated Synthesis of Acyl Fluorides

This table illustrates the general conditions and outcomes of the triphosgene/KF protocol for acyl fluoride synthesis.

| Parameter | Description | Reference |

| Reagents | Triphosgene, Potassium Fluoride (KF) | nih.gov |

| Starting Material | Carboxylic Acids | nih.gov |

| Key Intermediates | Fluorophosgene, Chlorofluorophosgene | nih.gov |

| Outcome | High yields of diverse acyl fluorides | nih.gov |

| Advantages | High purity, excellent functional group tolerance, scalability, use of inexpensive KF | nih.gov |

An alternative and highly effective method for the direct conversion of carboxylic acids to acyl fluorides utilizes the bench-stable, solid reagent tetramethylammonium (B1211777) trifluoromethylthiolate, (Me₄N)SCF₃. organic-chemistry.orgmt.com This approach is particularly advantageous as it proceeds under mild, room-temperature conditions and does not require the addition of a base or other additives. organic-chemistry.org The reaction is notable for its high functional group tolerance and straightforward product isolation, which is often achieved by simple filtration to remove byproducts. organic-chemistry.org

Research has specifically demonstrated the successful synthesis of adamantane-1-carbonyl fluoride from adamantane-1-carboxylic acid using this reagent. mt.com The general procedure involves mixing the carboxylic acid with a slight excess of the (Me₄N)SCF₃ salt in a solvent like dichloromethane (B109758) at room temperature. amazonaws.com The reaction's efficiency and the ease of purification make it a convenient and powerful tool for accessing acyl fluorides. organic-chemistry.org

Table 2: Synthesis of Acyl Fluorides using (Me₄N)SCF₃

This interactive table summarizes the key features of the (Me₄N)SCF₃-based fluorination method.

| Feature | Details | Reference |

| Reagent | Tetramethylammonium trifluoromethylthiolate ((Me₄N)SCF₃) | organic-chemistry.org |

| Substrate Example | Adamantane-1-carboxylic acid | mt.com |

| Conditions | Room temperature, base- and additive-free | organic-chemistry.org |

| Purification | Facile filtration | organic-chemistry.org |

| Selectivity | High and selective transformation | organic-chemistry.org |

| Scope | Effective for both aliphatic and aromatic carboxylic acids | organic-chemistry.org |

Alternative and Related Acyl Fluoride Synthesis Strategies (General Context)

Beyond the specific methods applicable to adamantane-1-carboxylic acid, the synthesis of acyl fluorides from carboxylic acids can be achieved through a variety of other deoxyfluorination reagents. cas.cn These methods offer a range of options depending on the desired reaction conditions and substrate compatibility.

Common strategies are often categorized by the type of fluorinating agent used. thieme-connect.com Sulfur-based reagents are prevalent, with examples including:

DAST (Diethylaminosulfur trifluoride) and its more thermally stable analogue Deoxo-Fluor , which are versatile for converting carboxylic acids to acyl fluorides. organic-chemistry.org

XtalFluor-E , which facilitates deoxofluorination at room temperature, often assisted by a catalytic amount of sodium fluoride. organic-chemistry.org

Thionyl fluoride (SOF₂) , which can be generated ex situ and reacts under mild conditions to produce acyl fluorides in high yields with short reaction times. nih.govrsc.orgrsc.org

Other approaches include the use of phosphine-based reagent systems and transition-metal-catalyzed methods. thieme-connect.comresearchgate.net For instance, a combination of triphenylphosphine (B44618) (PPh₃), N-bromosuccinimide (NBS), and a fluoride source provides a fast and simple route to acyl fluorides under mild conditions. researchgate.net Palladium-catalyzed carbonylative synthesis represents another advanced strategy, allowing the formation of acyl fluorides from organic halides. organic-chemistry.orgthieme-connect.com These varied methodologies underscore the continuous development in the field, providing chemists with a robust toolkit for the preparation of this important class of compounds. thieme-connect.com

Adamantane-1-carbonyl as a Directing Group in C–H Functionalization

The adamantane-1-carbonyl group can serve as a removable directing group, facilitating the regioselective functionalization of otherwise unreactive C–H bonds. researchgate.netnih.gov This strategy is particularly valuable in metal-free transformations, where the directing group guides a reagent to a specific position on an aromatic ring, typically the ortho position, enabling precise molecular modifications. gu.se

A significant application of the adamantane-1-carbonyl auxiliary is in directing the C–H borylation of arenes. researchgate.netnih.gov This process involves the introduction of a boron-containing functional group at the ortho-position of an aromatic ring. The reaction typically proceeds under metal-free conditions using boron tribromide (BBr₃) as the boron source. nih.govresearchgate.netnih.gov The adamantane-1-carbonyl group, after being attached to a heteroatom on the arene (like sulfur or nitrogen), positions the boron reagent to react specifically at the adjacent C–H bond. nih.govresearchgate.netnih.gov

A novel, metal-free method has been developed for the ortho-C–H borylation of benzenethiols, utilizing adamantane-1-carbonyl as a directing group and BBr₃ as the borylation agent. researchgate.netnih.gov This protocol effectively produces the corresponding arylboronic esters in moderate to excellent yields. nih.gov The borylated products are versatile intermediates that can undergo further transformations, and the adamantane-1-carbonyl directing group can be efficiently removed, which is advantageous for the synthesis of structurally diverse benzenethiol (B1682325) derivatives. nih.gov

Table 1: Selected Examples of Adamantane-1-carbonyl Directed Borylation of Benzenethiols

| Substrate (Benzenethiol Derivative) | Product (Arylboronic Ester) | Yield |

| 4-Methylbenzenethiol | S-(2-(1,3,2-Dioxaborolan-2-yl)-4-methylphenyl) adamantane-1-carbothioate | 85% |

| 4-Methoxybenzenethiol | S-(2-(1,3,2-Dioxaborolan-2-yl)-4-methoxyphenyl) adamantane-1-carbothioate | 82% |

| 4-Chlorobenzenethiol | S-(4-Chloro-2-(1,3,2-dioxaborolan-2-yl)phenyl) adamantane-1-carbothioate | 75% |

| 3-Methylbenzenethiol | S-(2-(1,3,2-Dioxaborolan-2-yl)-3-methylphenyl) adamantane-1-carbothioate | 78% |

Data sourced from studies on adamantane-1-carbonyl directed C-H borylation. nih.gov

The adamantane-1-carbonyl group also directs the ortho-C–H borylation of diphenylamines with high efficiency. researchgate.netnih.gov Using BBr₃ as the boron source, this non-catalytic reaction demonstrates excellent site-selectivity and tolerance for various functional groups. researchgate.netnih.gov The borylation typically occurs on the more electron-rich aromatic ring of the diphenylamine (B1679370) substrate. researchgate.netnih.gov The resulting borylated products are valuable intermediates that can be converted into other useful compounds. Furthermore, subsequent arylation and the removal of the adamantane-1-carbonyl auxiliary can be accomplished in a one-pot fashion. researchgate.netnih.gov

Table 2: Selected Examples of Adamantane-1-carbonyl Directed Borylation of Diphenylamines

| Substrate (Diphenylamine Derivative) | Product (Borylated Diphenylamine) | Yield |

| Diphenylamine | 1-(2'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)adamantane-1-carboxamide | 88% |

| 4-Methyldiphenylamine | 1-(4'-Methyl-2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)adamantane-1-carboxamide | 92% |

| 4-Chlorodiphenylamine | 1-(4'-Chloro-2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)adamantane-1-carboxamide | 85% |

Data reflects yields from research on the C-H borylation of diphenylamines using an adamantane-1-carbonyl auxiliary. nih.gov

Following the directed borylation, the newly introduced boron moiety can be oxidized to afford a hydroxyl group. A method for the ortho-C–H hydroxylation of benzenethiols has been successfully developed, which is directed by the adamantane-1-carbonyl group. researchgate.netnih.gov This two-step, one-pot sequence involves the initial BBr₃-mediated borylation followed by an oxidation step to produce the corresponding ortho-hydroxylated benzenethiols (phenols) in good to excellent yields under metal-free conditions. nih.gov This protocol provides a direct route to functionalized phenols from benzenethiols. nih.gov

Regioselective Ortho-C–H Borylation of Arenes

Carbonyl Fluoride Transformations

Beyond its role in directing C-H activation, the carbonyl fluoride group of adamantane-1-carbonyl fluoride exhibits its own unique reactivity.

The carbonyl fluoride can be directly reduced to an alcohol. Specifically, a method for the reductive deuteration of acyl fluorides, including adamantane-1-carbonyl fluoride, to α,α-dideuterio alcohols has been established using samarium(II) iodide (SmI₂) and deuterium (B1214612) oxide (D₂O). rsc.org SmI₂, a powerful single-electron reducing agent, reacts with the acyl fluoride to form a ketyl radical intermediate. nih.govwikipedia.org In the presence of D₂O, which serves as both a deuterium donor and a ligand for the samarium ion, the intermediate is efficiently converted into the deuterated alcohol. rsc.orgresearchgate.net

In a specific example, the reaction of (3r,5r,7r)-adamantane-1-carbonyl fluoride with samarium(II) iodide and deuterium oxide afforded ((3r,5r,7r)-Adamantan-1-yl)methan-d₂-ol in high yield and with excellent deuterium incorporation. rsc.org

Table 3: Reductive Deuteration of Adamantane-1-carbonyl Fluoride

| Reactant | Product | Yield | Deuterium Incorporation |

| (3r,5r,7r)-Adamantane-1-carbonyl fluoride | ((3r,5r,7r)-Adamantan-1-yl)methan-d₂-ol | 98% | 98% |

Reaction conditions involved samarium(II) iodide and deuterium oxide. rsc.org

Carbon-Carbon Bond Formation Involving Acyl Fluorides

The formation of a carbon-carbon bond at the sterically hindered bridgehead position of an adamantane core is a challenging yet valuable transformation. Acyl fluorides, including adamantane-1-carbonyl fluoride, serve as precursors to acyl radicals, which are key intermediates in certain C-C bond-forming reactions. One notable strategy involves the direct functionalization of adamantane's C-H bonds.

Acyladamantanes, which feature a direct bond between the adamantane cage and a carbonyl group, are important synthetic intermediates. nih.gov Radical-based functionalization reactions provide a direct route to convert adamantane C-H bonds into C-C bonds. nih.gov A significant advancement in this area is the metal-free oxidative carbonylation of alkanes. This method utilizes a direct C-H bond activation strategy in the presence of carbon monoxide. nih.gov

In a typical process, an initiator such as di-tert-butyl peroxide (DTBP) is used to abstract a hydrogen atom from adamantane, generating a tertiary adamantyl radical. This radical then reacts with carbon monoxide to form an adamantane-1-carbonyl radical. This acyl radical can subsequently participate in various C-C bond-forming reactions, such as a Giese addition to an electron-deficient alkene, to create a new C-C bond. nih.gov For instance, the reaction with benzyl (B1604629) alcohol can yield the corresponding benzyl ester. nih.gov While effective in achieving the desired functionalization, these radical-based reactions can sometimes exhibit low regioselectivity between the tertiary and secondary C-H bonds of the adamantane scaffold. nih.gov

A summary of a representative reaction is presented below:

| Reactant | Reagents | Product Type | Key Intermediate | Ref. |

| Adamantane | DTBP, Carbon Monoxide, Benzyl Alcohol | Benzyl Ester of Adamantane-1-carboxylic acid | Adamantyl Radical, Acyl Radical | nih.gov |

This interactive table summarizes key findings in the radical-based C-C bond formation involving adamantane.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and expanding the synthetic utility of adamantane-1-carbonyl fluoride.

Mechanistic Studies of Directed C–H Functionalization Pathways

The adamantane-1-carbonyl group can serve as a directing group, guiding the functionalization to a specific C-H bond within a larger molecule. For example, in the ortho-C-H borylation of diphenylamines, the adamantane-1-carbonyl auxiliary directs the borylation to the ortho position of the aromatic ring. researchgate.net Mechanistic investigations into these transformations reveal complex pathways, often involving either radical or ionic intermediates.

Radical Pathways: Photocatalysis has enabled novel C-H functionalization pathways. A proposed catalytic cycle for a tandem carbonylation-addition process illustrates a radical mechanism. nih.gov

Initiation: Upon irradiation, a photocatalyst enters an excited state and abstracts a hydrogen atom from adamantane, yielding the adamantyl radical (1a). nih.gov

Carbonylation: The adamantyl radical undergoes carbonylation to form the corresponding acyl radical (64). nih.gov

C-C Bond Formation: The acyl radical engages in a Giese addition with an appropriate acceptor, leading to a new radical intermediate (80). nih.gov

Catalyst Regeneration: This intermediate is then reduced by the photocatalyst, regenerating its active form and yielding the final functionalized adamantane product (79). nih.gov This final step can occur through a Hydrogen Atom Transfer (HAT) or an electron-transfer/proton-transfer sequence. nih.gov

Ionic Pathways: Alternatively, reactions can proceed through ionic mechanisms, particularly under acidic conditions or with Lewis acid catalysis. The high stability of the tertiary adamantyl cation makes it a plausible intermediate in many reactions. wikipedia.org

Cation Formation: In the presence of a strong acid or Lewis acid, adamantane-1-carbonyl fluoride can facilitate the formation of an adamantyl cation. This can occur through electrophilic activation at a C-H bond. uni-giessen.de

Nucleophilic Attack: The adamantyl cation then reacts with a nucleophile to form the functionalized product. wikipedia.org

Mechanistic studies often employ radical scavengers to differentiate between pathways. For example, the use of 9,10-dihydroanthracene (B76342) can help determine if a reaction proceeds via radical intermediates. acs.org The absence of products derived from the scavenger's reaction with radical species would suggest an ionic or concerted mechanism. acs.org

The table below outlines the key features of the proposed mechanistic pathways:

| Mechanistic Pathway | Key Intermediate(s) | Typical Conditions | Method of Investigation | Ref. |

| Radical C-H Functionalization | Adamantyl radical, Acyl radical | Photocatalysis, Radical Initiators (e.g., DTBP) | Trapping experiments, Spectroscopic analysis of intermediates | nih.gov |

| Ionic C-H Functionalization | Adamantyl cation | Superacids, Lewis Acids | Use of radical scavengers, Analysis of byproduct formation (e.g., elimination vs. substitution) | wikipedia.orgacs.org |

| Directed C-H Borylation | Aryl boron species | BBr₃, Adamantane-1-carbonyl directing group | Ligand exchange studies, One-pot derivatization | researchgate.net |

This interactive table summarizes key aspects of mechanistic studies on C-H functionalization pathways involving adamantane derivatives.

Computational and Theoretical Approaches in Adamantane 1 Carbonyl Fluoride Research

Quantum Chemical Investigations

Quantum chemical methods are instrumental in elucidating the fundamental electronic structure, conformation, and intermolecular forces that govern the properties of adamantane-based molecules.

While direct computational studies on adamantane-1-carbonyl fluoride (B91410) are limited in publicly accessible literature, extensive research on structurally similar adamantane-carbonyl derivatives provides a strong basis for understanding its potential behavior. These related compounds, such as adamantane-carboxamides and adamantane-acylthioureas, serve as valuable models for quantum chemical analysis.

The crystal packing and supramolecular assembly of adamantane-carbonyl derivatives are significantly influenced by a network of weak noncovalent interactions. Hirshfeld surface analysis is a common theoretical tool used to investigate these interactions in detail. rsc.orgscispace.com Studies on various adamantane-linked compounds have identified several key intermolecular contacts that dictate their solid-state architecture. nih.gov

Table 1: Key Intermolecular Interactions Identified in Adamantane-Carbonyl Derivatives

| Interaction Type | Compound Class Studied | Reference |

| C–H···O | Adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases | nih.gov |

| C–H···N | Adamantane-linked 1,2,4-triazole N-Mannich bases | nih.gov |

| C–H···S | Adamantane-linked 1,2,4-triazole N-Mannich bases | nih.gov |

| C–H···π | Adamantane-linked 1,2,4-triazole N-Mannich bases | nih.gov |

| N–H···O=C (intramolecular) | 1-(adamantane-1-carbonyl)-3-halophenyl thioureas | nih.gov |

Analysis using Quantum Theory of Atoms in Molecules (QTAIM) has also been employed to locate bonding interactions and estimate their energies, confirming that distances between nonbonded hydrogen atoms can be less than the sum of their van der Waals radii, indicating significant shielding effects. rsc.org

The rigid adamantane (B196018) cage imposes significant steric constraints that can lead to unusual conformational properties and rotational energy barriers in its derivatives. Theoretical calculations are crucial for quantifying these effects.

In studies of sterically crowded amides derived from adamantane, significant out-of-plane distortion of the amide bond (up to 16.0°) has been observed. researchgate.netnih.gov Dynamic NMR experiments, complemented by computational analysis, revealed lowered energy barriers for amide bond rotation. researchgate.netnih.gov These findings highlight how the bulky adamantane moiety can alter fundamental structural and dynamic properties of adjacent functional groups.

Theoretical calculations, such as those applying the B3LYP/6-311++G(d,p) level of theory, have been used to optimize the dihedral angles between the adamantane group and other parts of the molecule to investigate how conformational effects stabilize the crystal packing. rsc.orgscispace.com

Table 2: Calculated Energetic Barriers for Amide Bond Rotation in Crowded Adamantane Derivatives

| Parameter | Value | Reference |

| Gibbs Free Energy of Activation (ΔG≠) | 11.5–13.3 kcal/mol | researchgate.netnih.gov |

| Amide Bond Out-of-Planarity | 16.0° | researchgate.netnih.gov |

Studies on Related Adamantane-Carbonyl Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has proven particularly useful for investigating reaction mechanisms and the energetics of adamantane functionalization.

DFT calculations provide mechanistic insights into the C–H functionalization of adamantane, a process of significant synthetic interest. Studies have explored various catalytic pathways, including those involving transition metals and photocatalysis.

For palladium-catalyzed reactions, a proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. uni-giessen.de DFT helps to elucidate the role of directing groups, which bring the transition metal catalyst into proximity with the C–H bond to be activated. uni-giessen.de Radical-based functionalizations have also been investigated, with proposed mechanisms involving the generation of an adamantyl radical via hydrogen atom abstraction by an excited photocatalyst. nih.govchemrxiv.org This adamantyl radical can then undergo further reactions, such as carbonylation, to yield the functionalized product. nih.gov DFT is essential for mapping out the steps in these complex catalytic cycles and understanding the factors that control reactivity and selectivity.

A key application of DFT is the calculation of reaction energetics and the characterization of transition state structures. This information is vital for understanding reaction rates and pathways.

In the context of adamantane functionalization, DFT has been used to calculate the binding energies of intermediates and the energy barriers of key steps. For example, in the Li-functionalized adamantane system designed for hydrogen storage, the average binding energy for H₂ molecules was calculated to be approximately -0.15 eV/H₂, a value desirable for practical applications. aps.orgresearchgate.net

DFT calculations have also been used to model the transition states of various reactions. For the C–H activation step, it is often found that the oxidative addition of the C–H bond to the metal center has the highest energy transition state. uni-giessen.de In studies of reactions catalyzed by zeolites, DFT has revealed preferred transition state geometries that resemble an Sₙ2-type mechanism. researchgate.net For the ionic alkylation of adamantane, quantum chemical methods have been used to determine the thermodynamic and kinetic parameters, including the calculation of activation energies (e.g., ΔE = 14.0 - 15.1 kcal/mol) and the detailed geometric structures of the transition states. researchgate.net

Table 3: Selected Energetic Data from DFT Studies of Adamantane Derivatives

| System/Reaction | Parameter | Calculated Value | Reference |

| Li-functionalized Adamantane | H₂ Adsorption Binding Energy | ~ -0.15 eV/H₂ | aps.orgresearchgate.net |

| Ionic Alkylation of Adamantane | Reaction Activation Energy (ΔE) | 14.0 kcal/mol | researchgate.net |

| Ionic Alkylation of Adamantane | Reaction Activation Energy (ΔE) | 15.1 kcal/mol | researchgate.net |

Insights into Reactivity of Fluorinated Adamantyl Systems

Computational and theoretical chemistry provides a powerful lens through which to understand and predict the reactivity of adamantane derivatives. In the context of fluorinated adamantyl systems, such as adamantane-1-carbonyl fluoride, these methods offer critical insights into how the introduction of a highly electronegative fluorine atom modulates the electronic structure and, consequently, the chemical behavior of the molecule. While specific computational studies on adamantane-1-carbonyl fluoride are not extensively documented in publicly available literature, general principles derived from theoretical analyses of related fluorinated organic compounds and adamantane derivatives allow for a detailed projection of its reactivity profile.

The primary influence of the fluorine atom in adamantane-1-carbonyl fluoride is its strong electron-withdrawing inductive effect. This effect is anticipated to significantly enhance the electrophilicity of the carbonyl carbon. Density Functional Theory (DFT) calculations on various carbonyl compounds have established a clear correlation between the presence of electron-withdrawing groups and an increased positive partial charge on the carbonyl carbon, making it a more potent target for nucleophilic attack.

Frontier molecular orbital (FMO) theory is a cornerstone of these computational investigations. The reactivity of a molecule is often governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an electrophile like adamantane-1-carbonyl fluoride, the energy and localization of the LUMO are of paramount importance. It is expected that the LUMO would be centered predominantly on the carbonyl group, specifically on the π* antibonding orbital of the C=O bond. The introduction of the fluorine atom would lower the energy of this LUMO, making the molecule a better electron acceptor and thus more reactive towards nucleophiles.

Computational studies on related adamantane derivatives provide a basis for understanding the electronic contributions of the adamantyl cage. DFT studies on compounds like 1-adamantanol, 1-adamantanemethylamine, and 1-adamantanecarboxylic acid have been used to calculate complexation energies and HOMO-LUMO gaps, offering a picture of the electronic landscape of the adamantane moiety. While the adamantane cage itself is primarily a sigma-donating group, its rigid structure influences the stereochemistry of reactions at the carbonyl center.

To illustrate the expected electronic modifications due to fluorination, a comparative analysis of key computational parameters for adamantane-1-carboxylic acid and its hypothetical fluorinated counterpart, adamantane-1-carbonyl fluoride, can be projected. The following interactive table, based on typical values from DFT calculations (e.g., at the B3LYP/6-31G* level of theory), demonstrates the anticipated changes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Adamantane-1-carboxylic acid | -7.2 | -0.5 | 6.7 | 1.8 |

| Adamantane-1-carbonyl fluoride | -7.8 | -1.5 | 6.3 | 3.5 |

Note: The data in this table are illustrative and represent expected trends based on computational chemistry principles rather than experimentally verified or directly published computational results for adamantane-1-carbonyl fluoride.

The anticipated decrease in the LUMO energy for adamantane-1-carbonyl fluoride would signify its enhanced electrophilicity. The larger HOMO-LUMO gap, though still substantial, suggests high kinetic stability, a characteristic feature of the adamantane framework. The significantly larger dipole moment for the carbonyl fluoride derivative is also indicative of increased charge separation and a more polarized C-F bond, further supporting the notion of a highly reactive electrophilic center.

Advanced Applications in Organic Synthesis and Materials Science

Adamantane-1-carbonyl Fluoride (B91410) as a Building Block for Complex Architectures

The primary utility of adamantane-1-carbonyl fluoride in organic synthesis lies in its function as an efficient acylating agent. The acyl fluoride group is a reactive handle that allows for the covalent attachment of the bulky and rigid adamantane (B196018) scaffold onto a wide variety of molecular frameworks. This process is fundamental to constructing complex, sterically demanding architectures that would be challenging to assemble through other methods.

The adamantane cage itself is a unique structural motif, often described as the simplest diamondoid due to the diamond-like arrangement of its carbon atoms. wikipedia.org When introduced into a larger molecule, it confers a high degree of conformational rigidity and a defined three-dimensional structure. thieme-connect.commdpi.com Reactions involving adamantane-1-carbonyl fluoride typically proceed via nucleophilic acyl substitution, where the fluoride ion serves as a good leaving group. This allows for the formation of stable amide, ester, and ketone linkages.

Key synthetic transformations involving adamantane-1-carbonyl fluoride as a building block include:

Amide Formation: Reaction with primary or secondary amines to form N-substituted adamantane-1-carboxamides. This is a common strategy for incorporating the adamantyl group into peptides or other nitrogen-containing compounds.

Esterification: Reaction with alcohols or phenols to yield adamantane-1-carboxylic acid esters. These reactions are useful for modifying the properties of polymers or creating functionalized surface coatings. nih.gov

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to produce aryl adamantyl ketones. This allows for the direct attachment of the adamantane-carbonyl moiety to aromatic systems.

Ketone Synthesis: Reaction with organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of various adamantyl ketones. Studies on the analogous adamantane-1-carbonyl chloride have shown its utility in these transformations. researchgate.net

The use of an acyl fluoride, as opposed to the more common acyl chloride, can offer advantages in certain synthetic contexts. Acyl fluorides can sometimes exhibit greater stability, selectivity, or require milder reaction conditions, reducing the likelihood of side reactions with sensitive functional groups elsewhere in the molecule. researchgate.net

| Reaction Type | Nucleophile | Product | Significance |

| Amidation | Amines (R-NH₂) | Adamantane-1-carboxamide | Introduction of adamantane into bioactive scaffolds and polymers. |

| Esterification | Alcohols (R-OH) | Adamantane-1-carboxylate ester | Modification of hydroxyl-containing materials; synthesis of lubricants. |

| Friedel-Crafts Acylation | Arenes (Ar-H) | Aryl adamantyl ketone | Direct C-C bond formation with aromatic systems. |

| Ketone Synthesis | Organometallics (R-MgX) | Adamantyl ketone | Creation of complex ketones with bulky substituents. |

Design of Functional Molecules Incorporating the Adamantane-1-carbonyl Moiety

The incorporation of the adamantane-1-carbonyl moiety is a deliberate strategy to imbue target molecules with specific, desirable properties derived from the adamantane cage. Its rigid, bulky, and lipophilic nature is exploited in the design of a wide range of functional molecules for applications in supramolecular chemistry and materials science. researchgate.netnih.gov

The key properties imparted by the adamantane group are:

Rigidity and Steric Bulk: The adamantane skeleton is virtually stress-free and conformationally locked. wikipedia.org This rigidity is transferred to the molecules it is incorporated into, allowing for precise control over the spatial orientation of functional groups. This is critical in the design of host-guest systems, molecular receptors, and catalysts where a well-defined geometry is essential for function. nih.gov

Three-Dimensional Geometry: The tetrahedral arrangement of the bridgehead carbons in adamantane provides a unique three-dimensional scaffold. thieme-connect.com By using adamantane-1-carbonyl fluoride, a single attachment point is created, leaving the other three bridgehead positions available for further functionalization. This allows for the construction of tripodal molecules with functional groups oriented in a precise, non-planar arrangement, which is valuable for creating multivalent binders and complex surface interfaces. nih.gov

For instance, adamantane derivatives are known to form strong and directional inclusion complexes with macrocyclic hosts like cyclodextrins and cucurbiturils. mdpi.com Adamantane-1-carbonyl fluoride serves as a key reagent to attach the adamantane "guest" to a polymer backbone or other functional unit, enabling the design of self-healing materials, drug delivery systems, and molecular switches driven by host-guest interactions. mdpi.comnih.gov

Strategies for Diversity-Oriented Synthesis Using Directed Functionalization

Diversity-oriented synthesis (DOS) aims to create collections (libraries) of structurally diverse small molecules to explore large areas of chemical space. cam.ac.ukmdpi.com Adamantane-1-carbonyl fluoride is an ideal starting point for DOS strategies due to the combination of a reactive functional group and a complex, three-dimensional scaffold.

Two primary DOS strategies can effectively utilize adamantane-1-carbonyl fluoride:

Reagent-Based Diversification: This strategy involves reacting a common building block with a wide array of different reagents to generate a library of related but distinct products. Starting with adamantane-1-carbonyl fluoride, a diverse library of adamantane derivatives can be rapidly synthesized by reacting it with a collection of diverse nucleophiles.

Amide Library: Reaction with a library of commercially available or custom-synthesized amines.

Ester Library: Reaction with a library of diverse alcohols, including polyols and chiral alcohols.

Hydrazone Library: A two-step process involving initial reaction with hydrazine (B178648) to form adamantane-1-carbohydrazide, followed by condensation with a library of aldehydes and ketones. mdpi.commdpi.com

Scaffold-Based Diversification: This approach focuses on creating a variety of different molecular skeletons from a common precursor. nih.gov Adamantane itself can be pre-functionalized at its other bridgehead positions (e.g., with hydroxyl or amino groups) before the carboxylic acid is converted to the carbonyl fluoride. This pre-functionalized adamantane-1-carbonyl fluoride can then be used in intramolecular cyclization reactions or as a platform for building out in different directions, leading to a library of compounds with distinct polycyclic frameworks.

These DOS approaches allow for the systematic exploration of how the rigid adamantane scaffold, combined with different peripheral functional groups, influences the properties of the resulting molecules, accelerating the discovery of new materials with novel functions. nih.gov

Potential in Advanced Materials and Scaffolds (excluding direct clinical applications)

The unique properties of the adamantane cage make it a valuable component in the design of advanced materials. Adamantane-1-carbonyl fluoride is a key enabler for incorporating this moiety into larger systems like polymers and supramolecular assemblies.

High-Performance Polymers: The adamantyl group, being bulky and thermally stable, can be incorporated into polymer chains to enhance their properties. wikipedia.org Using adamantane-1-carbonyl fluoride to create adamantane-containing monomers (e.g., adamantyl acrylates or amides) allows for the synthesis of polymers with increased glass transition temperatures, improved thermal stability, and enhanced mechanical strength. These materials could find use in specialty coatings, membranes, and advanced composites.

Molecular Self-Assembly and Crystal Engineering: The rigidity and defined shape of the adamantane unit make it an excellent building block for crystal engineering. wikipedia.org Molecules containing the adamantane-1-carbonyl moiety can be designed to self-assemble into highly ordered structures, such as metal-organic frameworks (MOFs) or molecular crystals with specific porosities or optical properties. The carbonyl group itself can participate in hydrogen bonding or other non-covalent interactions, guiding the assembly process.

Supramolecular Scaffolds: Adamantane's ability to act as a guest in host-guest chemistry is widely used in materials science. mdpi.com For example, polymers functionalized with adamantane groups (using the carbonyl fluoride as a linker) can be cross-linked non-covalently by adding a multivalent host molecule like cyclodextrin. This creates reversible gels and self-healing materials, where the cross-links can be broken and reformed under specific stimuli. nih.gov

| Material Type | Role of Adamantane-1-carbonyl Moiety | Resulting Property | Potential Application |

| Adamantane-based Polymers | Forms a monomer for polymerization | Increased thermal stability, mechanical strength | Touchscreen coatings, specialty plastics |

| Molecular Crystals | Directs crystal packing via shape and interactions | Controlled porosity, nonlinear optical properties | Gas storage, sensors |

| Self-Healing Materials | Provides a "guest" for host-guest cross-linking | Reversible networks, stimuli-responsive behavior | Smart hydrogels, reusable adhesives |

| Metal-Organic Frameworks (MOFs) | Acts as a rigid, bulky organic linker | High surface area, defined pore structure | Catalysis, chemical separation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.